Cas no 28244-94-2 (4-Methylphenyl 2,3,4,6-Tetra-O-acetyl-b-D-thioglucopyranoside)

4-Methylphenyl 2,3,4,6-Tetra-O-acetyl-β-D-thioglucopyranoside is a protected thioglycoside derivative widely used in carbohydrate chemistry and glycoconjugate synthesis. The tetra-O-acetyl groups provide stability and facilitate selective deprotection for further functionalization, while the thioglycoside linkage enhances reactivity in glycosylation reactions. This compound is particularly valuable as a glycosyl donor in oligosaccharide assembly, offering improved anomeric control and compatibility with various promoters. Its crystalline form ensures high purity, making it suitable for precise synthetic applications. The 4-methylphenyl group further contributes to its stability and handling properties. Researchers favor this intermediate for its reliability in constructing complex glycosidic structures, particularly in medicinal chemistry and biochemical studies.
4-Methylphenyl 2,3,4,6-Tetra-O-acetyl-b-D-thioglucopyranoside structure
28244-94-2 structure
Product Name:4-Methylphenyl 2,3,4,6-Tetra-O-acetyl-b-D-thioglucopyranoside
CAS No:28244-94-2
MF:C21H26O9S
MW:454.490746021271
MDL:MFCD13182351
CID:53301
PubChem ID:10411640
Update Time:2025-10-21

4-Methylphenyl 2,3,4,6-Tetra-O-acetyl-b-D-thioglucopyranoside Chemical and Physical Properties

Names and Identifiers

    • 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-beta-D-thioglucopyranoside
    • 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-b-D-glucopyranoside
    • 4-METHYLPHENYL 2,3,4,6-TETRA-O-ACETYL-1-THIO-Β-D-GLUCOPYRANOSIDE
    • 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside
    • SCHEMBL3467736
    • BS-16360
    • 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-?-D-glucopyranoside
    • [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate
    • 4-methylphenyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside
    • AC8109
    • A-D-glucopyranoside
    • AKOS027381118
    • 4-Methylphenyl2,3,4,6-tetra-O-acetyl-1-thio-b-D-glucopyranoside
    • MFCD13182351
    • 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio--D-glucopyranoside
    • p-tolyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-d-glucopyranoside
    • 28244-94-2
    • 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-
    • 4-METHYLPHENYL 2,3,4,6-TETRA-O-ACETYL-1-THIO-SS-D-GLUCOPYRANOSIDE
    • [(2R,3R,4S,5R,6S)-3,4,5-TRIS(ACETYLOXY)-6-[(4-METHYLPHENYL)SULFANYL]OXAN-2-YL]METHYL ACETATE
    • 4-Methylphenyl 2,3,4,6-Tetra-O-acetyl-b-D-thioglucopyranoside
    • MDL: MFCD13182351
    • Inchi: 1S/C21H26O9S/c1-11-6-8-16(9-7-11)31-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(30-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20-,21+/m1/s1
    • InChI Key: XRFOIRMXQHXTRL-ADAARDCZSA-N
    • SMILES: S(C1C=CC(C)=CC=1)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)OC(C)=O)OC(C)=O

Computed Properties

  • Exact Mass: 454.13000
  • Monoisotopic Mass: 454.12975358g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 11
  • Complexity: 659
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 140Ų

Experimental Properties

  • PSA: 139.73000
  • LogP: 2.17020

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4-Methylphenyl 2,3,4,6-Tetra-O-acetyl-b-D-thioglucopyranoside Suppliers

Amadis Chemical Company Limited
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(CAS:28244-94-2)4-Methylphenyl 2,3,4,6-Tetra-O-acetyl-b-D-thioglucopyranoside
Order Number:A1011371
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:11
Price ($):179.0
Email:sales@amadischem.com

Additional information on 4-Methylphenyl 2,3,4,6-Tetra-O-acetyl-b-D-thioglucopyranoside

Introduction to 4-Methylphenyl 2,3,4,6-Tetra-O-acetyl-β-D-thioglucopyranoside (CAS No. 28244-94-2)

4-Methylphenyl 2,3,4,6-Tetra-O-acetyl-β-D-thioglucopyranoside, identified by the Chemical Abstracts Service Number (CAS No.) 28244-94-2, is a specialized glycoside derivative with significant applications in the field of pharmaceutical chemistry and synthetic biology. This compound belongs to the class of acetylated thioglycosides, which are widely recognized for their role as key intermediates in the synthesis of complex carbohydrates and glycoconjugates. The structural features of this molecule, particularly the presence of a thioglycosidic linkage and multiple acetyl groups, make it a valuable tool in the development of novel therapeutic agents and biomimetic systems.

The nomenclature of this compound provides detailed insights into its chemical structure. The term "4-Methylphenyl" refers to the presence of a methyl-substituted benzene ring, which introduces steric and electronic effects that can influence the reactivity and binding properties of the molecule. The "2,3,4,6-Tetra-O-acetyl" moiety indicates that four hydroxyl groups on the glucose ring are acetylated, a modification that enhances stability and solubility while also affecting glycosidic bond dynamics. Finally, "β-D-thioglucopyranoside" specifies the configuration of the anomeric carbon in the glucose unit and highlights the sulfur-based glycosidic bond instead of the more common oxygen-based linkage.

In recent years, there has been growing interest in thioglycosides due to their unique biological activities and synthetic versatility. Research has demonstrated that thioglycosides can serve as potent inhibitors of enzymes involved in carbohydrate metabolism and can mimic natural glycoproteins in biological recognition processes. The acetylated derivative, such as 4-Methylphenyl 2,3,4,6-Tetra-O-acetyl-β-D-thioglucopyranoside, offers enhanced chemical stability under various reaction conditions, making it an attractive candidate for use in multi-step synthetic protocols.

One of the most compelling applications of this compound is in the field of carbohydrate chemistry. Thioglycosides are frequently employed as building blocks for constructing complex oligosaccharides and polysaccharides. The acetyl groups provide handles for further functionalization via selective hydrolysis or other transformations, allowing chemists to tailor the properties of these glycosidic structures precisely. This flexibility has been exploited in the synthesis of mimics of bacterial polysaccharides and glycoproteins, which are crucial for developing vaccines and anti-adhesion agents.

Moreover, 4-Methylphenyl 2,3,4,6-Tetra-O-acetyl-β-D-thioglucopyranoside has found utility in medicinal chemistry as a precursor for designing novel bioactive molecules. The combination of a phenolic moiety with a thioglycosidic core creates opportunities for interactions with biological targets such as lectins and enzymes. Recent studies have explored its potential as a scaffold for drug discovery programs targeting neurological disorders and inflammatory diseases. The ability to modify both the aglycone (the non-sugar part) and the glycosidic moiety allows for fine-tuning of pharmacokinetic and pharmacodynamic profiles.

The synthesis of this compound typically involves multi-step reactions starting from commercially available glucose derivatives. Protection-deprotection strategies are employed to selectively introduce acetyl groups at specific hydroxyl positions while maintaining regioselectivity during thioglycosylation. Advanced techniques such as chemoenzymatic approaches have been reported to improve yields and reduce byproduct formation. These synthetic methodologies align with current trends toward sustainable chemistry and high-efficiency processes.

In terms of biological activity, preliminary studies on derivatives of 4-Methylphenyl 2,3,4,6-Tetra-O-acetyl-β-D-thioglucopyranoside have revealed promising results in modulating immune responses and inhibiting pathogenic bacteria. The phenolic group can engage in hydrogen bonding or π-stacking interactions with biological targets, while the thioglycosidic linkage offers unique binding characteristics compared to oxygen-based glycosides. This has spurred further investigation into its potential as an antimicrobial agent or immunomodulator.

The role of this compound in glycobiology is also noteworthy. Glycans play essential roles in cell signaling, immune recognition, and pathogen-host interactions. Synthetic glycans derived from thioglycosides can be used to probe these processes by serving as probes or inhibitors in cellular assays. For instance, modified derivatives have been employed to study lectin-carbohydrate interactions or to develop carbohydrate-based therapeutics for cancer treatment.

From an industrial perspective, 4-Methylphenyl 2,3,4,6-Tetra-O-acetyl-β-D-thioglucopyranoside represents a valuable intermediate that bridges academic research with industrial applications. Its synthesis exemplifies modern carbohydrate chemistry techniques that emphasize efficiency and scalability. As demand grows for custom-designed glycoconjugates in pharmaceuticals and biotechnology,the importance of versatile derivatives like this one is likely to increase further.

Future directions in research may focus on exploring novel derivatives with enhanced bioactivity or improved pharmacokinetic properties。The integration of computational methods for molecular design could accelerate the discovery process by predicting optimal modifications before experimental validation。Additionally,green chemistry principles may guide future synthetic approaches to minimize environmental impact while maintaining high yields。

In conclusion, 4-Methylphenyl 2,3,4,6-Tetra-O-acetyl-β-D-thioglucopyranoside (CAS No.28244-94-2) is a multifaceted compound with broad applications across pharmaceutical chemistry、synthetic biology、and glycobiology。Its unique structural features make it an indispensable tool for researchers seeking to develop innovative therapeutic agents、understand biological processes at molecular level、and advance synthetic methodologies。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:28244-94-2)4-Methylphenyl 2,3,4,6-Tetra-O-acetyl-b-D-thioglucopyranoside
A1011371
Purity:99%
Quantity:25g
Price ($):179.0
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